diethyl 4-(2,5-dimethoxyphenyl)-7-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate
Overview
Description
Diethyl 4-(2,5-dimethoxyphenyl)-7-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, furyl and dimethoxyphenyl substituents, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-(2,5-dimethoxyphenyl)-7-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. The starting materials may include 2,5-dimethoxybenzaldehyde, furfural, and diethyl malonate. The synthetic route may involve:
Condensation Reactions: Combining the aldehyde and malonate derivatives under basic conditions to form the intermediate compounds.
Cyclization: Formation of the quinoline core through cyclization reactions.
Esterification: Introduction of ester groups through esterification reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to increase yield and purity. The process may also include purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(2,5-dimethoxyphenyl)-7-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, such as reducing the keto group to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, including different solvents, temperatures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce hydroxyquinolines.
Scientific Research Applications
Chemistry
In chemistry, diethyl 4-(2,5-dimethoxyphenyl)-7-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, compounds with quinoline cores are often investigated for their potential pharmacological activities. They may exhibit antimicrobial, antiviral, or anticancer properties. The specific biological activities of this compound would require further experimental validation.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including polymers and dyes. Their unique chemical properties can contribute to the performance and stability of these materials.
Mechanism of Action
The mechanism of action of diethyl 4-(2,5-dimethoxyphenyl)-7-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline N-oxides: Compounds with oxidized quinoline structures.
Quinoline-based dyes: Used in various industrial applications.
Uniqueness
Diethyl 4-(2,5-dimethoxyphenyl)-7-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is unique due to its specific substituents and functional groups, which may impart distinct chemical and biological properties. Its combination of a quinoline core with furyl and dimethoxyphenyl groups makes it a compound of interest for further research and development.
Properties
IUPAC Name |
diethyl 4-(2,5-dimethoxyphenyl)-7-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO8/c1-6-35-27(31)22-15(3)29-19-14-18(21-9-8-12-37-21)24(28(32)36-7-2)26(30)25(19)23(22)17-13-16(33-4)10-11-20(17)34-5/h8-13,18,23-24,29H,6-7,14H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WESGOEMZPAGVMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=C(C=CC(=C3)OC)OC)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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